molecular formula C9H16O B1604879 3-Isopropyl-4-methyl-1-pentyn-3-ol CAS No. 5333-87-9

3-Isopropyl-4-methyl-1-pentyn-3-ol

Cat. No.: B1604879
CAS No.: 5333-87-9
M. Wt: 140.22 g/mol
InChI Key: DIFXCBNNWBBNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-4-methyl-1-pentyn-3-ol is an organic compound with the molecular formula C9H16O and a molecular weight of 140.2227 It is a tertiary alcohol with a unique structure that includes an isopropyl group and a methyl group attached to a pentyn-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4-methyl-1-pentyn-3-ol can be achieved through several methods. One common approach involves the alkylation of 3-pentyn-1-ol with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation of intermediate compounds, leading to the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4-methyl-1-pentyn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropyl-4-methyl-1-pentyn-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-methyl-1-pentyn-3-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of ketones or aldehydes. The presence of the isopropyl and methyl groups can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its tertiary alcohol structure makes it less prone to certain reactions compared to primary or secondary alcohols, providing advantages in selective synthesis .

Properties

IUPAC Name

4-methyl-3-propan-2-ylpent-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-6-9(10,7(2)3)8(4)5/h1,7-8,10H,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFXCBNNWBBNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#C)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277439
Record name 3-Isopropyl-4-methyl-1-pentyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-87-9
Record name 3-Isopropyl-4-methyl-1-pentyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5333-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 71444
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC71444
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Isopropyl-4-methyl-1-pentyn-3-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Isopropyl-4-methyl-1-pentyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropyl-4-methyl-1-pentyn-3-ol
Reactant of Route 2
Reactant of Route 2
3-Isopropyl-4-methyl-1-pentyn-3-ol
Reactant of Route 3
Reactant of Route 3
3-Isopropyl-4-methyl-1-pentyn-3-ol
Reactant of Route 4
Reactant of Route 4
3-Isopropyl-4-methyl-1-pentyn-3-ol
Reactant of Route 5
Reactant of Route 5
3-Isopropyl-4-methyl-1-pentyn-3-ol
Reactant of Route 6
Reactant of Route 6
3-Isopropyl-4-methyl-1-pentyn-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.